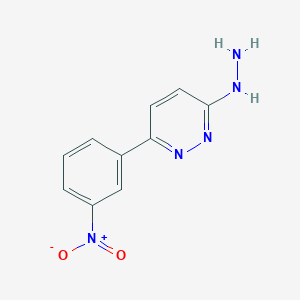

3-Hydrazinyl-6-(3-nitrophenyl)pyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[6-(3-nitrophenyl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c11-12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)15(16)17/h1-6H,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZRMKUKTKWQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hypothetical Physicochemical and Spectroscopic Data

The following table outlines the hypothetical physicochemical and spectroscopic data for "3-Hydrazinyl-6-(3-nitrophenyl)pyridazine." These values are estimated based on data from structurally similar compounds found in the literature, such as 3-chloro-6-(nitrophenyl)pyridazine, 3-hydrazinyl-6-phenylpyridazine, and various nitrophenyl and hydrazinyl derivatives. mdpi.com

| Property | Hypothetical Value |

| Molecular Formula | C₁₀H₉N₅O₂ |

| Molecular Weight | 231.22 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | >200 °C (decomposition) |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~9.0-8.0 (m, 4H, Ar-H), ~7.8-7.5 (m, 2H, pyridazine-H), ~4.5 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~160 (C-hydrazine), ~150 (C-nitro), ~148 (C-aryl), ~130-120 (Ar-C, pyridazine-C) |

| IR (KBr) ν (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1530, 1350 (NO₂ stretch) |

Plausible Synthetic Route

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of this compound identifies the most logical disconnections for its synthesis. The primary disconnection breaks the C-N bond of the hydrazinyl group, a common strategy for introducing hydrazine moieties. This points to 3-chloro-6-(3-nitrophenyl)pyridazine as a key late-stage precursor, which can be reacted with hydrazine hydrate in a nucleophilic aromatic substitution.

Further deconstruction of 3-chloro-6-(3-nitrophenyl)pyridazine involves the conversion of the chloro group back to a hydroxyl group (in its tautomeric pyridazinone form), leading to 6-(3-nitrophenyl)pyridazin-3(2H)-one . This pyridazinone is a central intermediate in many pyridazine syntheses.

The pyridazine ring itself is classically formed via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine. Therefore, the pyridazinone intermediate can be disconnected to reveal 4-(3-nitrophenyl)-4-oxobutanoic acid (a γ-ketoacid) and hydrazine as the fundamental starting materials.

This analysis highlights three crucial precursors in the synthetic pathway:

4-(3-nitrophenyl)-4-oxobutanoic acid

6-(3-nitrophenyl)pyridazin-3(2H)-one

3-chloro-6-(3-nitrophenyl)pyridazine

Classical and Modern Synthetic Routes to Pyridazine Scaffolds

The construction of the core pyridazine ring system can be achieved through a variety of classical and modern synthetic methodologies. These methods provide access to a wide range of substituted pyridazines that can serve as intermediates for the target compound.

Cyclization Reactions involving 1,4-Dicarbonyl Precursors and Hydrazine

The most fundamental and widely used method for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine. When the precursor is a saturated or unsaturated 1,4-diketone, a 3,6-disubstituted pyridazine is formed. For the synthesis of pyridazin-3(2H)-ones, the corresponding γ-ketoacids or their ester derivatives are employed. The reaction proceeds by forming a dihydropyridazine (B8628806) intermediate, which may spontaneously oxidize or can be chemically oxidized to the aromatic pyridazine ring. Microwave irradiation has been shown to accelerate this cyclization process.

| Precursor Type | Reagents | Conditions | Product Type |

| γ-Ketoacid | Hydrazine Hydrate | Reflux in solvent (e.g., Ethanol (B145695), Acetic Acid) | 6-Substituted Pyridazin-3(2H)-one |

| 1,4-Diketone (unsaturated) | Hydrazine Hydrate | Ethanolic solution, Room Temp to Reflux | 3,6-Disubstituted Pyridazine |

| 1,4-Diketone (saturated) | Hydrazine Hydrate | Reflux, often with subsequent oxidation step | 3,6-Disubstituted Pyridazine |

Functionalization via Nucleophilic Substitution Reactions

The pyridazine nucleus is considered an electron-deficient heterocycle due to the presence of two adjacent electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. The reaction of a halopyridazine with a nucleophile is a cornerstone of pyridazine functionalization. For instance, reacting a chloropyridazine with hydrazine hydrate is a direct and efficient method for introducing the hydrazinyl group. nih.gov Similarly, other nucleophiles like amines can be used to generate aminopyridazines. google.com

| Substrate | Nucleophile | Conditions | Product |

| 3-Chloro-6-arylpyridazine | Hydrazine Hydrate | Reflux in solvent (e.g., Dioxane, Ethanol) | 3-Aryl-6-hydrazinylpyridazine nih.gov |

| 3,6-Dichloropyridazine | Ammonia | 30-180 °C in solvent | 3-Amino-6-chloropyridazine google.com |

| 3-Chloro-6-phenylpyridazine | Pyrrolidine | N/A | 3-Phenyl-6-(pyrrolidin-1-yl)pyridazine researchgate.net |

| 3-Chloro-6-(2-hydroxyphenyl)pyridazine | t-Butylamine (after epoxidation) | Reflux in Methanol | 3-(tert-Butylamino)-... derivative google.com |

Aza-Diels-Alder Reactions in Pyridazine Synthesis

Modern synthetic approaches provide alternative routes to the pyridazine scaffold. One notable method is the inverse electron-demand aza-Diels-Alder reaction. This metal-free approach typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4-triazine (B1199460) (as the diene component) with an electron-rich dienophile, such as an ynamine or silyl (B83357) enol ether. This reaction offers high regioselectivity and functional group tolerance, providing direct access to highly substituted pyridazines under neutral conditions.

| Diene | Dienophile | Conditions | Product Type |

| 1,2,3-Triazine derivatives | 1-Propynylamines | Neutral, Reflux in 1,4-Dioxane (B91453) | 6-Aryl-pyridazin-3-amines |

| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Lewis acid mediated | Functionalized Pyridazines |

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Substitution

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds in heterocyclic chemistry. nih.gov The Suzuki-Miyaura coupling, in particular, is highly effective for introducing aryl or heteroaryl substituents onto the pyridazine ring. nih.gov This strategy involves the reaction of a halopyridazine (or a pyridazine triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. This method is exceptionally valuable for late-stage functionalization, allowing for the introduction of diverse aryl groups, such as the 3-nitrophenyl moiety, onto a pre-formed pyridazine core. nih.govnih.gov

| Pyridazine Substrate | Coupling Partner | Catalyst System | Product Type |

| 3-Chloropyridazine (B74176) resin | Arylboronic Acids | Pd(PPh₃)₄ / Na₂CO₃ | 6-Arylpyridazin-3(2H)-one (after cleavage) nih.gov |

| Halogenated Pyridazines | Arylboronic Acids | Pd(dppb)Cl₂ or Pd(PPh₃)₄ | Aryl-substituted Pyridazines |

| Pyridazine Triflates | Arylboronic Acids | Pd(0) catalyst | Aryl-substituted Pyridazines |

Specific Synthetic Approaches for this compound

The most direct and well-documented synthetic route to This compound proceeds in a three-step sequence starting from a γ-ketoacid precursor.

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one

The synthesis begins with the cyclocondensation of 4-(3-nitrophenyl)-4-oxobutanoic acid with hydrazine hydrate . The reaction is typically carried out by refluxing the reactants in a solvent such as ethanol or acetic acid. This forms the stable pyridazinone ring system, yielding the key intermediate, 6-(3-nitrophenyl)pyridazin-3(2H)-one.

Step 2: Synthesis of 3-chloro-6-(3-nitrophenyl)pyridazine

The hydroxyl group of the pyridazinone intermediate is converted to a chloro group, which serves as an excellent leaving group for the subsequent step. This transformation is achieved by treating 6-(3-nitrophenyl)pyridazin-3(2H)-one with a chlorinating agent, most commonly phosphoryl chloride (POCl₃) , often with gentle heating. google.comchemicalbook.com The reaction yields the crucial precursor, 3-chloro-6-(3-nitrophenyl)pyridazine .

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution. 3-chloro-6-(3-nitrophenyl)pyridazine is reacted with an excess of hydrazine hydrate . nih.govgoogle.com The highly nucleophilic hydrazine displaces the chloride ion at the C3 position of the pyridazine ring. The reaction is typically run in a suitable solvent like ethanol or dioxane under reflux conditions for several hours. nih.gov Upon completion and workup, the final product, This compound , is obtained. This final step is a robust and widely applied method for the synthesis of various 3-hydrazinylpyridazine (B1252368) derivatives. nih.govnih.gov

Introduction of the Hydrazinyl Moiety

The introduction of a hydrazinyl group at the 3-position of the pyridazine ring is a critical transformation in the synthesis of the title compound. This is most commonly achieved through the nucleophilic substitution of a suitable leaving group, typically a halide, by hydrazine.

A prevalent method involves the reaction of a 3-chloropyridazine derivative with hydrazine hydrate. numberanalytics.comnih.govnih.gov The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom at the 3-position of the pyridazine ring, which is activated by the electron-withdrawing nature of the adjacent ring nitrogens. This reaction typically proceeds under reflux conditions in a suitable solvent, such as ethanol or dioxane, to afford the corresponding 3-hydrazinylpyridazine. numberanalytics.com

The general reaction is depicted below:

Ar-Cl + N₂H₄·H₂O → Ar-NHNH₂ + HCl + H₂O

Where 'Ar' represents the 6-(3-nitrophenyl)pyridazine scaffold. The efficiency of this reaction is often high, providing a direct route to the desired hydrazinyl functional group.

Incorporation of the 3-Nitrophenyl Substituent

The installation of the 3-nitrophenyl group at the 6-position of the pyridazine ring is a key step that can be accomplished through various cross-coupling reactions. One of the most powerful and versatile methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov

This palladium-catalyzed reaction involves the coupling of a halopyridazine (e.g., 3,6-dichloropyridazine) with 3-nitrophenylboronic acid. The reaction requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a palladium(II) salt with a suitable phosphine (B1218219) ligand, and a base (e.g., sodium carbonate, potassium phosphate) in a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or 1,4-dioxane and water.

A plausible reaction scheme is as follows:

Cl-pyridazine-Cl + (3-NO₂-Ph)-B(OH)₂ --(Pd catalyst, base)--> Cl-pyridazine-(3-NO₂-Ph)

The nitrophenyl group's position on the resulting pyridazine is dictated by the starting materials. For the synthesis of the target compound, 3-nitrophenylboronic acid is the specific reagent of choice. The nitro group is generally stable under these coupling conditions.

Multi-Step Synthesis Pathways

The synthesis of this compound is inherently a multi-step process, combining the methodologies described in the previous sections. A logical and efficient synthetic route would commence with a di-substituted pyridazine, followed by sequential functionalization.

A representative multi-step synthesis is outlined below:

Synthesis of 3,6-dichloropyridazine: This starting material can be synthesized from maleic anhydride (B1165640) and hydrazine, followed by chlorination with a reagent like phosphorus oxychloride.

Monosubstitution with 3-nitrophenylboronic acid (Suzuki Coupling): The first key step is the selective mono-arylation of 3,6-dichloropyridazine. By carefully controlling the stoichiometry (using a slight excess of the dichloropyridazine) and reaction conditions, it is possible to favor the formation of 3-chloro-6-(3-nitrophenyl)pyridazine. A similar synthesis of 3-chloro-6-(4-nitrophenyl)pyridazine (B1623588) has been reported, suggesting the feasibility of this approach. chemicalbook.com

Introduction of the Hydrazinyl Group: The resulting 3-chloro-6-(3-nitrophenyl)pyridazine can then be subjected to reaction with hydrazine hydrate. nih.govnih.gov The chlorine atom at the 3-position is susceptible to nucleophilic substitution by hydrazine, leading to the formation of the final product, this compound.

Table 1: Representative Multi-Step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,6-Dichloropyridazine, 3-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, Reflux | 3-Chloro-6-(3-nitrophenyl)pyridazine |

| 2 | 3-Chloro-6-(3-nitrophenyl)pyridazine | Hydrazine hydrate, Ethanol, Reflux | This compound |

This pathway allows for the controlled and sequential introduction of the necessary functional groups, culminating in the desired target molecule.

Purity Assessment Methodologies in Synthetic Organic Chemistry

Ensuring the purity of a synthesized compound like this compound is paramount for its subsequent use in any application. A combination of chromatographic and spectroscopic techniques is typically employed to ascertain the identity and purity of the final product and any intermediates. numberanalytics.commdpi.com

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. reddit.com By comparing the retention factor (Rf) of the product to that of the starting materials and any potential byproducts, one can gauge the completeness of the reaction. A single spot on the TLC plate under various eluent systems is a good indicator of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. numberanalytics.comnih.gov It separates components of a mixture with high resolution, and the area under each peak in the chromatogram is proportional to the concentration of the corresponding component. This allows for a precise determination of the purity of the sample.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. mdpi.comnih.govnih.gov The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, specific signals corresponding to the protons on the pyridazine ring, the nitrophenyl ring, and the hydrazinyl group would be expected. Quantitative NMR (qNMR) can also be used for highly accurate purity determination. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound by determining the mass-to-charge ratio (m/z) of its ions. numberanalytics.com This is a crucial piece of data for confirming the identity of the synthesized molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. tutorchase.com For the target compound, characteristic absorption bands for the N-H stretches of the hydrazine group, the C=N and C=C bonds of the aromatic rings, and the N-O stretches of the nitro group would be expected.

Table 2: Key Analytical Data for Purity Assessment

| Technique | Expected Observations for this compound |

| TLC | A single spot with a specific Rf value in a given solvent system. |

| HPLC | A single major peak in the chromatogram. |

| ¹H NMR | Signals corresponding to aromatic protons of the pyridazine and nitrophenyl rings, and N-H protons of the hydrazinyl group with appropriate integrations. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| MS (ESI+) | A peak corresponding to the molecular ion [M+H]⁺. |

| IR | Characteristic absorption bands for N-H, C=N, C=C, and NO₂ functional groups. |

By employing a combination of these methodologies, a chemist can confidently establish the purity and confirm the structure of the synthesized this compound.

Derivatization Strategies and Analogue Synthesis Based on 3 Hydrazinyl 6 3 Nitrophenyl Pyridazine Scaffold

Systematic Modification of the Hydrazinyl Group

The hydrazinyl moiety (-NHNH2) at the 3-position of the pyridazine (B1198779) ring is a versatile functional group, serving as a potent nucleophile and a precursor for various condensation and cyclization reactions.

The reaction of the hydrazinyl group with aldehydes and ketones is a fundamental strategy to produce hydrazone derivatives. This condensation reaction typically occurs under mild acidic conditions or by refluxing in a suitable solvent like ethanol (B145695). discoveryjournals.orgnih.gov The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further chemical transformations or as final bioactive molecules themselves. nih.govnih.gov

The general synthesis involves the condensation of 3-hydrazinyl-6-(3-nitrophenyl)pyridazine with a variety of carbonyl compounds. For instance, reaction with substituted benzaldehydes yields the corresponding N'-benzylidenehydrazinyl derivatives. The reactivity of the carbonyl compound can be influenced by the electronic nature of its substituents; aldehydes with electron-withdrawing groups tend to react more readily. discoveryjournals.org

Research has shown that hydrazones derived from hydrazinyl pyridazines possess a wide spectrum of biological activities. nih.govnih.gov The synthesis of novel hydrazone derivatives is a common strategy in the development of new therapeutic agents. nih.govnih.gov For example, reacting a hydrazinyl precursor with various aldehydes can produce a library of compounds for biological screening. nih.gov

Table 1: Examples of Hydrazone Synthesis from Hydrazinyl Precursors This table is illustrative, based on general reactions of hydrazinyl compounds.

| Hydrazinyl Precursor | Carbonyl Compound | Resulting Hydrazone Derivative |

| 3-Hydrazinyl-6-arylpyridazine | Benzaldehyde | 3-(2-Benzylidenehydrazinyl)-6-arylpyridazine |

| 3-Hydrazinyl-6-arylpyridazine | 4-Chlorobenzaldehyde | 3-(2-(4-Chlorobenzylidene)hydrazinyl)-6-arylpyridazine |

| 3-Hydrazinyl-6-arylpyridazine | Acetone | 3-(2-Isopropylidenehydrazinyl)-6-arylpyridazine |

The hydrazinyl group is an excellent building block for constructing fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the pyridazine ring can be annulated with other heterocycles like triazines, triazoles, or thiadiazoles. tpcj.orgnih.gov

One common pathway involves the reaction of 3-hydrazinyl-6-arylpyridazines with reagents containing two electrophilic centers. For example, reaction with aroyl chlorides can lead to the formation of nih.govtpcj.orgnih.govtriazolo[4,3-b]pyridazine derivatives. tpcj.org This process begins with the acylation of the terminal nitrogen of the hydrazinyl group, followed by cyclodehydration to form the fused triazole ring.

Similarly, treatment with carbon disulfide in a basic medium can lead to the formation of fused thiatriazine or thiadiazole systems. nih.gov The reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with carbon disulfide, for instance, yields the corresponding pyridazinotriazine derivative. nih.gov Another approach is the reaction of hydrazinyl pyridazines with α-dicarbonyl compounds, which can produce tricyclic pyridazinopyrazoloytriazines. researchgate.net

These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological properties. nih.gov

Table 2: Examples of Cyclization Reactions This table is illustrative and based on known reactions of hydrazinylpyridazines.

| Reagent | Resulting Fused Heterocycle |

| Aroyl Chloride | nih.govtpcj.orgnih.govTriazolo[4,3-b]pyridazine |

| Acetic Anhydride (B1165640) | Pyridazinotriazine |

| Carbon Disulfide | Pyridazino[4,3-e] nih.govtpcj.orgnih.govtriazine-3(4H)-thione |

| Diethyl Oxalate | Triazinedione |

Exploration of Substituent Effects on the Nitrophenyl Ring

Modifying the substituents on the 6-phenyl ring, particularly the nitro group, is a key strategy to fine-tune the electronic properties and, consequently, the biological activity of the entire molecule.

For example, 3-chloro-6-(4-nitrophenyl)pyridazine (B1623588) can be synthesized from 6-(4-nitrophenyl)pyridazin-3(2H)-one by reacting it with phosphorus oxychloride. chemicalbook.com This chloro-derivative can then be converted to the corresponding hydrazinyl compound by reacting with hydrazine (B178648) hydrate (B1144303). tpcj.org A similar pathway can be envisioned for the ortho and meta isomers, starting from 2-nitro or 3-nitro-substituted precursors. uii.ac.idresearchgate.net The different positions of the electron-withdrawing nitro group can affect the reactivity of the pyridazine ring and the hydrazinyl moiety.

Replacing the nitro group with other electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF₃), or with electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OCH₃), can systematically alter the molecule's properties. nih.govrsc.org

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs on the phenyl ring generally decreases the electron density on the pyridazine ring. nih.gov This can affect the pKa of the hydrazinyl group and influence the molecule's ability to participate in hydrogen bonding and other intermolecular interactions. nih.gov

Electron-Donating Groups (EDGs): Conversely, introducing EDGs increases the electron density throughout the heterocyclic system. rsc.orgrsc.org This can enhance the nucleophilicity of the hydrazinyl group and alter the binding affinity of the molecule to its biological target. Studies on related heterocyclic systems have shown that EDGs can increase electron density around coordinated metal centers in pincer complexes and improve hole transport properties in materials for organic light-emitting diodes (OLEDs). nih.govacs.org This principle of tuning electronic properties is broadly applicable in medicinal chemistry and materials science. rsc.org

Table 3: Effect of Substituents on Electronic Properties

| Substituent Type | Example Groups | General Effect on Phenyl Ring |

| Electron-Withdrawing | -NO₂, -CN, -CF₃, -Cl | Decreases electron density |

| Electron-Donating | -NH₂, -OH, -OCH₃, -CH₃ | Increases electron density |

Modifications on the Pyridazine Ring System

Direct modification of the pyridazine ring itself, although often more challenging than derivatizing the side chains, offers another layer of structural diversity. The pyridazine ring is characterized by its π-deficient nature, a high dipole moment, and the capacity for its two adjacent nitrogen atoms to act as hydrogen bond acceptors. nih.gov

Systematic modifications to the pyridazine ring have been explored to determine their impact on biological potency. nih.gov However, in some classes of pyridazine-based compounds, alterations to the pyridazine ring have resulted in a significant loss of activity, suggesting that the core heterocycle is essential for the desired biological effect. nih.gov

Potential modifications could include the introduction of small alkyl or halogen substituents onto the pyridazine ring itself, if synthetic routes permit. Such changes would alter the steric and electronic profile of the core scaffold. Another approach involves the quaternization of one of the ring nitrogens to form pyridazinium salts, which could modulate solubility and cell permeability. organic-chemistry.org Furthermore, exploring bioisosteric replacements, where the pyridazine ring is swapped for another heterocycle like a pyrimidine (B1678525) or a pyrazine (B50134), is a common strategy in drug discovery to improve properties while retaining key binding interactions. nih.gov

Library Design and Combinatorial Chemistry Approaches

The this compound scaffold is a promising starting point for the generation of chemical libraries through combinatorial chemistry. Its inherent structural features, particularly the reactive hydrazinyl moiety, offer a versatile handle for the introduction of molecular diversity. The design of a focused or diverse chemical library based on this scaffold allows for the systematic exploration of the chemical space around the pyridazine core, which is crucial for identifying analogues with desired properties.

The primary point of diversification on the this compound scaffold is the exocyclic hydrazinyl group (-NHNH₂). This nucleophilic group can readily participate in a variety of chemical transformations, making it an ideal anchor for combinatorial derivatization. A secondary, though less direct, point for introducing diversity would be the chemical modification of the 3-nitrophenyl ring, for instance, through reduction of the nitro group to an amine followed by further derivatization.

A combinatorial library design would typically involve the reaction of the core scaffold, this compound, with a carefully selected set of building blocks. These building blocks are chosen to introduce a wide range of steric and electronic properties, thereby maximizing the chemical diversity of the resulting library.

Key Reactions for Library Synthesis:

The hydrazinyl group can be readily acylated, condensed with carbonyl compounds, or reacted with sulfonyl chlorides and isocyanates to yield a variety of stable derivatives. These reactions are generally high-yielding and can be performed under conditions amenable to parallel synthesis, a cornerstone of combinatorial chemistry.

Formation of Hydrazones: Reaction with a library of aldehydes and ketones introduces a diverse range of substituents.

Formation of Acylhydrazides: Acylation with various carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) yields N-acylhydrazide analogues.

Formation of Sulfonylhydrazides: Reaction with a diverse set of sulfonyl chlorides provides access to sulfonamide-like derivatives.

Formation of Semicarbazides and Thiosemicarbazides: Reaction with isocyanates and isothiocyanates, respectively, generates another layer of structural diversity.

The resulting library of compounds can then be screened for their biological activities, and structure-activity relationships (SAR) can be established to guide further optimization.

Illustrative Combinatorial Library Design:

A hypothetical combinatorial library can be designed by reacting the this compound scaffold with a selection of commercially available aldehydes. The resulting hydrazones would each possess a unique R group derived from the aldehyde.

Table 1: Illustrative Building Blocks (Aldehydes) for Hydrazone Library Synthesis

| Building Block ID | Aldehyde Name | R-Group Introduced |

| A-01 | Benzaldehyde | Phenyl |

| A-02 | 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| A-03 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| A-04 | 2-Naphthaldehyde | 2-Naphthyl |

| A-05 | Furan-2-carbaldehyde | 2-Furyl |

| A-06 | Cyclohexanecarboxaldehyde | Cyclohexyl |

Table 2: Representative Structures of a Hydrazone Library Based on this compound

| Compound ID | Scaffold | Building Block ID | Resulting Structure (R-Group) |

| L1-A01 | This compound | A-01 | Phenyl |

| L1-A02 | This compound | A-02 | 4-Chlorophenyl |

| L1-A03 | This compound | A-03 | 4-Methoxyphenyl |

| L1-A04 | This compound | A-04 | 2-Naphthyl |

| L1-A05 | This compound | A-05 | 2-Furyl |

| L1-A06 | This compound | A-06 | Cyclohexyl |

This combinatorial approach allows for the rapid generation of a large number of structurally related compounds from a common precursor. nih.gov The synthesis can often be automated using liquid-handling robots and performed in microtiter plates, which facilitates high-throughput synthesis and subsequent screening. The design and synthesis of such pyridazine-based libraries are instrumental in modern drug discovery and materials science research. acs.orgliberty.edu

Structure Activity/property Relationship Sar/spr Studies in Pre Clinical Contexts

Design Principles for SAR Studies

The design of SAR studies for derivatives of 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine is founded on systematic structural modifications to probe the chemical space around a core scaffold. The primary goal is to identify which parts of the molecule are essential for its activity and how alterations affect its interaction with biological targets.

Key design principles include:

Scaffold Integrity: The pyridazine (B1198779) ring is considered a critical structural element. nih.gov Its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity from its two adjacent nitrogen atoms, are often crucial for drug-target interactions. nih.gov SAR studies have shown that replacing the pyridazine core with isomeric heterocycles like pyridine, pyrimidine (B1678525), or pyrazine (B50134) frequently leads to a significant loss of biological activity. nih.gov

Substituent Modification: Research focuses on modifying the substituents at the 3- and 6-positions of the pyridazine ring. For the core compound, this involves altering the hydrazinyl group at C3 and the 3-nitrophenyl group at C6.

The Hydrazinyl Moiety (C3): This group is a key site for modification. Analogues are created by replacing or acylating the hydrazine (B178648) to explore its role in target binding, often as a hydrogen bond donor or a reactive handle.

The Phenyl Ring (C6): The substitution pattern on the phenyl ring is systematically varied. The position and electronic nature of the nitro group are investigated by moving it to the ortho- or para-positions or replacing it with other electron-withdrawing or electron-donating groups (e.g., halogens, methoxy (B1213986), cyano groups). This helps to determine the electronic and steric requirements for activity.

Bioisosteric Replacement: A common strategy involves the replacement of certain functional groups or rings with others that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic properties. For instance, the pyridazine ring itself has been investigated as a bioisostere for a phenyl ring, offering a less lipophilic and more polar alternative. nih.gov

The following table summarizes common modification strategies in SAR studies of related pyridazine scaffolds.

| Molecular Scaffold/Substituent | Modification Strategy | Rationale |

| Pyridazine Ring | Replacement with other heterocycles (e.g., Pyridine, Pyrimidine) | To confirm the essential role of the pyridazine core for activity. nih.gov |

| Hydrazinyl Group | Acylation, replacement with other N-linked substituents. | To probe hydrogen bonding interactions and steric tolerance. |

| Phenyl Ring Substituents | Varying position and nature of the nitro group (e.g., -Cl, -F, -OCH₃). | To map electronic and steric requirements for optimal activity. |

| Pyridazine Ring | Use as a bioisosteric replacement for a phenyl ring. | To reduce lipophilicity and modulate polarity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com For this compound and its analogues, QSAR serves to rationalize SAR data and predict the activity of untested compounds, thereby accelerating the discovery process. jocpr.comneovarsity.org

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different structural or physicochemical characteristics of a molecule. protoqsar.com For pyridazine derivatives, these descriptors are typically calculated using quantum chemical methods like Density Functional Theory (DFT) or specialized software. kfupm.edu.sahanyang.ac.krresearchgate.net Descriptors generally fall into several classes. hufocw.org

| Descriptor Class | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges. hufocw.orgdergipark.org.tr | Describes a molecule's electronic distribution, reactivity, and ability to engage in polar interactions. ucsb.edu |

| Topological | Molecular connectivity indices, Atom counts, Molecular weight. hufocw.org | Encodes information about atom connectivity and molecular size. |

| Geometrical (3D) | Solvent-accessible surface area, Molecular volume, Shadow areas. hufocw.org | Represents the 3D shape and size of the molecule, which is critical for receptor fit. |

| Physicochemical | LogP (lipophilicity), Molar refractivity, Topological Polar Surface Area (TPSA). nih.govdergipark.org.tr | Relates to the pharmacokinetic aspects of a molecule, such as membrane permeability and solubility. |

In studies on related pyridazine compounds, descriptors associated with frontier molecular orbitals (FMOs), such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been found to be particularly important. kfupm.edu.sahanyang.ac.krresearchgate.netucsb.edu

Once descriptors are calculated, statistical methods are employed to build a mathematical equation linking them to a biological endpoint (e.g., IC₅₀ values from an in-vitro assay). nih.gov For pyridazine-based compounds, several statistical models have been successfully applied.

Multiple Linear Regression (MLR): This method creates a simple linear equation that describes the relationship between the biological activity and two or more molecular descriptors. kfupm.edu.sahanyang.ac.kr It is valued for its simplicity and ease of interpretation.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the human brain. kfupm.edu.saresearchgate.net They can capture intricate and non-linear relationships between descriptors and activity that MLR might miss. frontiersin.org Studies on pyridazine derivatives have shown that ANN models can offer superior predictive performance compared to MLR models. kfupm.edu.saresearchgate.net

Other Methods: Other common statistical tools in QSAR include Partial Least Squares (PLS), which is useful when descriptors are highly correlated, and machine learning algorithms like Support Vector Machines (SVM) and Random Forests. numberanalytics.comslideshare.net

A validated QSAR model's primary utility lies in its ability to predict the biological activity of novel compounds before they are synthesized. neovarsity.org This process, often part of virtual screening, significantly reduces the time and resources required for drug discovery. scilit.com The workflow involves using the established QSAR equation to calculate the expected activity for a library of newly designed or existing but untested analogues. researchgate.net Compounds that are predicted to be highly active are then prioritized for synthesis and experimental testing. researchgate.net For example, QSAR models developed for pyridazine derivatives have been used to theoretically design new compounds with potentially high efficacy. kfupm.edu.saresearchgate.net

Impact of Stereochemistry and Conformational Flexibility on Activity

The three-dimensional structure of a molecule, including its stereochemistry and the range of shapes it can adopt (conformational flexibility), can have a profound impact on its biological activity. nih.gov

Stereochemistry: Chirality plays a pivotal role in biological systems. nih.gov If this compound or its derivatives contain stereocenters, it is highly likely that one stereoisomer will be more active than the others. This is because biological targets like enzymes and receptors are themselves chiral, and the fit between a small molecule and its target is often stereospecific. Differences in activity between stereoisomers can arise from differential binding at the target site or from stereoselective absorption and metabolism. nih.gov

Conformational Flexibility: The ability of a molecule to rotate around its single bonds allows it to adopt various conformations. For this compound, rotation around the bond connecting the pyridazine and phenyl rings is particularly relevant. While some flexibility is necessary for the molecule to adopt the optimal orientation for binding to its target, excessive flexibility can be detrimental. Research on a related pyridazine derivative demonstrated that high conformational flexibility could contribute to modest potency because the molecule can bind in an extended, less optimal form, sacrificing key interactions with the target. nih.gov Therefore, designing more rigid analogues is a common strategy to lock the molecule into its bioactive conformation and improve activity.

Pre Clinical Biological Evaluation of 3 Hydrazinyl 6 3 Nitrophenyl Pyridazine and Its Derivatives

In Vitro Biological Assays

The in vitro biological assessment of 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine and its analogs has explored their potential in several key areas of therapeutic interest. These laboratory-based studies are fundamental in elucidating the mechanisms of action and identifying the potential therapeutic applications of these compounds.

Cellular Assays (e.g., Cell Line-Based Studies for Cytotoxicity, Apoptosis Induction in non-human cell lines)

While direct studies on the cytotoxicity and apoptosis-inducing effects of this compound are not extensively documented, research on structurally related pyridazine (B1198779) derivatives provides insights into their potential anticancer activities.

For instance, a study on pyrazolo[3,4-d]pyridazine derivatives, which share a bicyclic nitrogen-containing core, demonstrated their potential to induce apoptosis in cancer cells. One derivative, in particular, was found to disrupt the balance of Bcl-2/Bax expression in lung cancer cell lines, suggesting a mechanism for inducing programmed cell death through the intrinsic mitochondrial pathway. nih.gov Flow cytometry analysis revealed that this compound induced Sub G1 and G2/M cell cycle arrest and significantly increased the percentage of apoptotic cells compared to untreated controls. nih.gov

Furthermore, research into other nitrophenyl-containing heterocyclic compounds, such as isoquinoline (B145761) derivatives, has shown pro-apoptotic and cell cycle arrest activities in liver cancer cell lines (HEPG2). researchgate.net These findings, while not directly on the target compound, suggest that the presence of the nitrophenyl group within a heterocyclic structure could be a key pharmacophore for cytotoxic and apoptotic effects.

Studies on novel 3,6-disubstituted pyridazine derivatives have also shown significant growth inhibition against a panel of NCI-60 cancer cell lines, with one compound demonstrating notable in vivo anticancer activity in a solid tumor animal model. nih.gov This activity was linked to the downregulation of the JNK1 pathway. nih.gov

Derivatives of benzo nih.govrsc.orgoxepino[3,2-b]pyridine have been shown to induce apoptosis in canine mammary cancer cell lines through the upregulation of TP53 and BAX and the downregulation of BCL-2 mRNA expression. mdpi.com While these compounds are structurally distinct, they highlight the potential of nitrogen-containing heterocycles in cancer therapy.

It is important to note that no specific data on the cytotoxicity or apoptosis induction of this compound in non-human cell lines was found in the reviewed literature.

Enzyme Inhibition Assays (e.g., Kinases, Phosphodiesterases)

The hydrazinyl-pyridazine core has been identified as a potential inhibitor of various enzymes. A study on a series of 3-hydrazinopyridazine derivatives revealed them to be potent inhibitors of pyridoxal-phosphate dependent enzymes in vitro. This class of enzymes includes crucial players in amino acid metabolism. The study highlighted that compounds with a free hydrazino group were particularly strong inhibitors.

Novel 3,6-disubstituted pyridazine derivatives have been investigated as inhibitors of c-jun N-terminal kinase-1 (JNK1), a key enzyme in cancer cell signaling pathways. One compound, in particular, was effective in downregulating JNK1 gene expression and reducing the levels of its phosphorylated form in tumor models. nih.gov

Derivatives of 3-amino-6-phenyl-pyridazine have been developed as selective inhibitors of glial activation, targeting protein kinases such as Calcium-Calmodulin-Dependent Protein Kinase Type 2. nih.gov These compounds were shown to block the production of inflammatory mediators like IL-1 beta and iNOS. nih.gov

While these studies point to the potential of the pyridazine scaffold in enzyme inhibition, specific enzyme inhibition data for this compound is not currently available.

Receptor Binding Studies

A study focusing on a pyrazolo[3,4-d]pyridazine scaffold, a related bicyclic nitrogen heterocycle, led to the discovery of a high-affinity antagonist for the adenosine (B11128) A1 and A3 receptors. nih.gov The most potent compound from this series exhibited a pKi of 7.95 for the A1 receptor and 7.89 for the A3 receptor. nih.gov This indicates that the broader pyrazolopyridazine framework can effectively interact with G protein-coupled receptors.

Further investigation is required to determine if this compound itself or its direct derivatives exhibit any significant affinity for specific receptors.

Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal)

The hydrazone moiety, a key feature of this compound, is well-known for its association with a broad spectrum of antimicrobial activities. nih.govnih.gov Numerous studies on hydrazide-hydrazone derivatives have demonstrated their potential as antibacterial and antifungal agents. nih.govmdpi.com

While specific antimicrobial data for this compound is limited, studies on structurally related compounds are informative. For example, a study from 1962 on 6-substituted 3-(p-nitrophenyl)sulfonamidopyridazines reported activity against Escherichia coli and Staphylococcus. nih.gov

More recent research on various hydrazone derivatives has shown significant activity against a range of bacterial and fungal pathogens. For instance, some hydrazide-hydrazones have exhibited potent activity against Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values as low as 0.19 µg/ml. nih.gov Others have shown strong inhibition of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov

The antifungal potential of hydrazone derivatives has also been well-documented. rsc.orgmdpi.comnih.gov For example, 1,2,3-triazole phenylhydrazone derivatives have shown significant in vitro activity against several phytopathogenic fungi. rsc.org One compound, in particular, displayed potent inhibition of Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. rsc.org

The table below summarizes the antimicrobial activity of some hydrazone derivatives, highlighting the potential of this chemical class.

| Compound Class | Organism | Activity (MIC/Zone of Inhibition) | Reference |

| Hydrazide-hydrazones | P. aeruginosa | MIC = 0.19 µg/ml | nih.gov |

| Hydrazide-hydrazones | K. pneumoniae | MIC = 3.12 µg/ml | nih.gov |

| Hydrazide-hydrazones | S. aureus | ZOI = 15 mm | nih.gov |

| Hydrazide-hydrazones | E. coli | MIC = 0.49 µg/mL | nih.gov |

| 1,2,3-Triazole phenylhydrazones | R. solani | EC50 = 0.18 µg/mL | rsc.org |

Note: The data presented is for structurally related hydrazone derivatives and not for this compound itself.

Antiviral Investigations (e.g., HAV in vitro)

The pyridazine nucleus is a component of several drugs with diverse therapeutic applications, including some with antiviral properties. Research into the antiviral potential of 3-hydrazinyl-pyridazine derivatives has shown some promising results.

A study focused on the synthesis and evaluation of new pyridazine derivatives for anti-Hepatitis A Virus (HAV) activity is particularly relevant. nih.gov In this work, a 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine was synthesized as a key intermediate. nih.gov Subsequent derivatives prepared from this scaffold were tested for their in vitro anti-HAV activity. One of the resulting triazine derivatives showed the highest effect against HAV. nih.gov This suggests that the 3-hydrazinyl-6-phenylpyridazine core can serve as a valuable template for the development of novel antiviral agents.

While this study provides a strong rationale for investigating the antiviral properties of this compound, direct experimental data on its anti-HAV or other antiviral activities is not yet available.

Other Potential Activities (e.g., anti-inflammatory, antioxidant, neurodegenerative pathways, plant growth stimulant)

Anti-inflammatory Activity: The pyridazine and hydrazone scaffolds are well-represented in compounds exhibiting anti-inflammatory properties. nih.govresearchgate.netacs.org For instance, a study on p-nitrophenyl hydrazones demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. researchgate.net One of the compounds, 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine (B178648), showed time- and dose-dependent activity. researchgate.net

Furthermore, pyridine- and thiazole-based hydrazides have been evaluated for their in vitro anti-inflammatory activity using the bovine serum albumin denaturation method, with some compounds showing promising inhibition with IC50 values in the micromolar range. nih.gov A novel 3-amino-6-phenyl-pyridazine derivative was found to selectively block the production of pro-inflammatory cytokines and enzymes in activated glial cells, indicating potential for treating neuroinflammation. nih.gov

Antioxidant Activity: Several studies have highlighted the antioxidant potential of pyridazine and hydrazone derivatives. nih.govnih.govijcrr.com A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to inhibit superoxide (B77818) anion formation and lipid peroxidation. nih.gov Many of these compounds showed strong inhibitory effects on superoxide anion, with some exhibiting activity comparable to alpha-tocopherol. nih.gov

Hydrazone derivatives have also demonstrated significant radical scavenging activity in various in vitro assays, such as the DPPH and ABTS tests. nih.govresearchgate.net The presence of a nitrophenyl group in some synthesized thiadiazoles was also investigated for antioxidant potential. ijcrr.com

The table below presents some antioxidant activity data for related compounds.

| Compound Class | Assay | Activity | Reference |

| 2H-pyridazine-3-one derivatives | Superoxide anion inhibition | 84% - 99% inhibition at 10⁻³ M | nih.gov |

| Pyrrole-based hydrazones | ABTS assay | Up to 89% scavenging activity | nih.gov |

| 3-methoxysalicylaldehyde derived hydrazones | ABTS assay | Better scavenging than Trolox | researchgate.net |

Note: This data is for structurally related derivatives and not specifically for this compound.

Neurodegenerative Pathways: A 3-amino-6-phenyl-pyridazine derivative has shown promise as an antineuroinflammatory compound by suppressing glial activation, a key process in many neurodegenerative diseases. nih.gov Additionally, a 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated neuroprotective effects in a zebrafish model of epilepsy by modulating inflammatory and antioxidant pathways. nih.gov While not directly the compound of interest, these findings suggest that the broader class of nitrogen-containing heterocycles may have therapeutic potential in neurodegenerative disorders.

Plant Growth Stimulant: No information regarding the evaluation of this compound or its close derivatives as plant growth stimulants was identified in the conducted literature search. researchgate.netdeepdyve.com

In Vivo Animal Model Studies (Pre-clinical Efficacy)

Information regarding in vivo animal model studies, including preclinical efficacy, for this compound and its derivatives is not available in the reviewed scientific literature.

Model Selection and Justification

Details on the selection and justification of animal models for the preclinical evaluation of this compound and its derivatives are not documented in published research.

Experimental Design and Outcome Measures

Specifics of experimental designs and the outcome measures for in vivo studies of this compound and its derivatives have not been reported.

While research exists on a wide array of pyridazine compounds, the data is not specific to the this compound scaffold. General approaches to preclinical animal studies for other pyridazine derivatives have included evaluations for anti-inflammatory, anticonvulsant, and cardiovascular effects, often utilizing rodent models. nih.govnih.govacs.org However, without specific studies on the target compound, any detailed discussion would be speculative and fall outside the strict parameters of this article.

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Molecular Target Identification and Validation

The initial steps in characterizing the mechanism of action of a bioactive compound involve the identification and validation of its molecular targets. For 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine, evidence from studies on structurally related 3-hydrazinopyridazine derivatives suggests a potential interaction with pyridoxal-phosphate (PLP) dependent enzymes. nih.gov These enzymes play crucial roles in a variety of metabolic pathways.

Research has shown that compounds featuring a free hydrazino group, a key structural element of this compound, act as potent inhibitors of several PLP-dependent enzymes in in vitro assays. nih.gov This inhibitory action is a critical aspect of their biological effect.

Further investigations into the broader class of 3,6-disubstituted pyridazine (B1198779) derivatives have identified other potential molecular targets. For instance, a novel derivative was found to target the c-Jun N-terminal kinase-1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation. nih.gov This suggests that pyridazine-based compounds may have the capacity to interact with and modulate the activity of protein kinases.

Table 1: Potential Molecular Targets of Pyridazine Derivatives

| Target Class | Specific Examples | Potential Effect | Reference |

|---|---|---|---|

| Pyridoxal-Phosphate Dependent Enzymes | Amine Oxidase (Copper-Containing), Aspartate Aminotransferases | Inhibition of enzyme activity | nih.gov |

Ligand-Receptor Interaction Profiling

While specific ligand-receptor interaction profiling for this compound is not extensively detailed in the available literature, insights can be drawn from molecular modeling studies of similar pyridazine derivatives. For a 3,6-disubstituted pyridazine targeting JNK1, molecular docking and dynamics simulations were employed to predict and confirm its binding mode within the JNK1 binding pocket. nih.gov

The hydrazino group present in this compound is of particular interest. The shielding of a proton on the pyridazine ring, as observed in NMR spectra of related compounds, has been attributed to the +M (positive mesomeric) effect of the hydrazino group. nih.gov This electronic characteristic could influence how the molecule interacts with amino acid residues in a receptor's binding site. The free hydrazino group is considered a key pharmacophore for the inhibition of PLP-dependent enzymes. nih.gov

Cellular Pathway Modulation Analysis

The modulation of cellular pathways is a downstream consequence of a compound's interaction with its molecular target. For pyridazine derivatives, a notable example is the inhibition of the JNK1 pathway. nih.gov

In a study on a 3,6-disubstituted pyridazine derivative, the compound was shown to downregulate the gene expression of JNK1 and reduce the protein levels of its phosphorylated, active form. nih.gov This led to a decrease in the downstream targets of JNK1, namely c-Jun and c-Fos, which are transcription factors involved in cell cycle progression. nih.gov The study also observed a restoration of p53 activity, a critical tumor suppressor protein. nih.gov

This evidence suggests that compounds within this structural class, including potentially this compound, could exert their biological effects by intervening in key signaling cascades that regulate cellular processes such as proliferation and apoptosis.

Biochemical and Biophysical Studies of Interactions

Biochemical assays form the foundation of our understanding of a compound's interaction with biological molecules. For 3-hydrazinopyridazine derivatives, in vitro studies have been crucial in demonstrating their inhibitory effects on PLP-dependent enzymes. nih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency.

The research on these derivatives highlighted that the presence of a free hydrazino group was essential for their strong inhibitory activity against enzymes such as amine oxidase and aspartate aminotransferases in a laboratory setting. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

The study of enzyme kinetics provides detailed information about how a compound inhibits its target enzyme. For 3-hydrazinopyridazine derivatives, the literature indicates they are strong inhibitors of pyridoxal-phosphate dependent enzymes. nih.gov While the specific kinetic parameters (e.g., Kᵢ, IC₅₀) for this compound are not provided in the reviewed sources, the general mechanism for hydrazino compounds often involves the formation of a stable hydrazone with the pyridoxal-phosphate cofactor, thereby inactivating the enzyme.

The hypotensive properties of some 3-hydrazinopyridazine derivatives have been linked to their ability to become active enzyme inhibitors at doses that produce a blood pressure-lowering effect. nih.gov This suggests a direct relationship between the compound's chemical structure, its enzyme inhibitory action, and its physiological effect.

Table 2: Summary of Mechanistic Investigations

| Investigation Area | Key Findings for Related Pyridazine Derivatives | Reference |

|---|---|---|

| Molecular Target | Inhibition of pyridoxal-phosphate dependent enzymes; Targeting of the JNK1 pathway. | nih.govnih.gov |

| Ligand-Receptor Interaction | The hydrazino group is a key pharmacophore. Molecular modeling suggests stable binding in kinase pockets. | nih.govnih.gov |

| Cellular Pathway Modulation | Downregulation of the JNK1 signaling cascade, affecting downstream targets like c-Jun and c-Fos, and restoring p53 activity. | nih.gov |

| Biochemical Studies | In vitro inhibition of enzymes like amine oxidase and aspartate aminotransferases. | nih.gov |

| Enzyme Inhibition | Strong inhibition of PLP-dependent enzymes, likely through interaction with the PLP cofactor. | nih.gov |

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure and properties of molecules with a high degree of accuracy. For compounds like 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine, DFT calculations offer a window into their intrinsic characteristics, guiding further experimental research. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

The first step in a DFT study is the geometry optimization of the molecule, which seeks the lowest energy conformation. For pyridazine (B1198779) derivatives, the optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, studies on related pyridazine structures, such as 6-chloro-3-[(4-methylphenoxy)methyl] nih.govresearchgate.netuomphysics.nettriazolo[4,3-b]pyridazine, show a good correlation between DFT-calculated geometries and experimental X-ray diffraction data. scispace.com This agreement validates the use of DFT for predicting the three-dimensional structure of such compounds. The electronic structure analysis further reveals the distribution of electrons within the molecule, highlighting the influence of substituents like the nitro group and the hydrazinyl moiety on the pyridazine ring.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. uomphysics.net

For many pyridazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. uomphysics.net In the case of this compound, the hydrazinyl group would be expected to contribute significantly to the HOMO, while the nitrophenyl group would be a major contributor to the LUMO. The energy gap for related pyridazine derivatives has been reported in the range of 3.2 to 4.1 eV. researchgate.netuomphysics.net

Table 1: Illustrative Frontier Molecular Orbital Properties of a Related Pyridazine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.4 |

| Energy Gap (ΔE) | 4.1 |

Note: The data in this table is illustrative and based on reported values for similar pyridazine compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the nitro group, making these sites potential targets for electrophiles. The hydrogen atoms of the hydrazinyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Table 2: Illustrative Global Reactivity Descriptors for a Pyridazine Analog

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.4 |

| Electronegativity (χ) | 4.45 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.24 |

| Electrophilicity Index (ω) | 4.82 |

Note: The data in this table is illustrative and based on reported values for similar pyridazine compounds.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For a molecule like this compound, the Fukui functions would likely highlight the nitrogen and carbon atoms of the pyridazine ring, as well as the atoms of the substituent groups, as key sites for chemical reactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific molecular docking studies for this compound have been reported, studies on analogous pyridazine derivatives have shown their potential to interact with various protein targets, such as cyclooxygenases (COX-1 and COX-2) and cholinesterases. nih.govnih.gov A docking study involves placing the ligand into the binding site of the protein and evaluating the binding affinity, typically reported as a negative score in kcal/mol, where a more negative value indicates a more stable complex.

The analysis of the docked pose reveals key molecular interactions that stabilize the protein-ligand complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the hydrazinyl group) and acceptors (like carbonyl oxygen atoms in the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the phenyl ring) and hydrophobic pockets in the protein.

π-π Stacking: An interaction between aromatic rings, such as the pyridazine and nitrophenyl rings of the ligand and aromatic residues (e.g., tyrosine, phenylalanine) in the protein.

π-Cation Interactions: An electrostatic interaction between a π-system and an adjacent cation, such as a protonated lysine (B10760008) or arginine residue.

In a hypothetical docking of this compound into a protein active site, the hydrazinyl group could act as a hydrogen bond donor and acceptor, while the nitrophenyl and pyridazine rings could engage in hydrophobic and π-stacking interactions.

Table 3: Potential Protein-Ligand Interactions for a 3-Hydrazinyl-6-arylpyridazine Scaffold

| Interaction Type | Ligand Moiety | Potential Protein Residue |

| Hydrogen Bond | Hydrazinyl group, Nitro group | Asp, Glu, Ser, Thr, Gln, Asn |

| π-π Stacking | Pyridazine ring, Phenyl ring | Phe, Tyr, Trp, His |

| Hydrophobic | Phenyl ring | Ala, Val, Leu, Ile, Pro |

| π-Cation | Pyridazine ring, Phenyl ring | Lys, Arg |

Note: This table presents potential interactions based on the chemical structure of the compound and common interactions observed for similar molecules.

Virtual Screening and Lead Optimization

Virtual screening is a powerful computational technique used to identify potential drug candidates from large libraries of chemical compounds. For derivatives of the pyridazine scaffold, virtual screening has been instrumental in identifying novel inhibitors for various biological targets. While specific virtual screening studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles can be applied. In a typical virtual screening workflow, the three-dimensional structure of a target protein is used to dock a library of compounds, and their binding affinities are calculated.

Lead optimization is a subsequent step where an initial hit compound, identified through screening, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For a compound like this compound, lead optimization would involve computational exploration of various substitutions on the pyridazine ring, the hydrazinyl group, or the nitrophenyl moiety to enhance its interaction with a target active site. For instance, modifying the substitution pattern on the phenyl ring could lead to improved binding affinity or selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations are crucial for understanding the stability of the ligand-protein complex and for identifying key interactions that contribute to binding. Although specific MD simulation studies for this compound are not readily found, research on analogous pyridazine derivatives highlights the utility of this technique.

MD simulations can reveal the conformational changes in both the ligand and the protein upon binding. For this compound, MD simulations could be employed to study its interaction with a hypothetical target, analyzing the stability of hydrogen bonds formed by the hydrazinyl group and the π-π stacking interactions involving the pyridazine and nitrophenyl rings. The results of such simulations are valuable for rational drug design and for optimizing the lead compound.

In Silico Pharmacokinetics (ADMET prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. These predictions help in prioritizing candidates with favorable drug-like properties.

The drug-likeness of a compound is often assessed based on established rules such as Lipinski's rule of five. These rules evaluate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While a specific analysis for this compound is not published, we can predict its properties based on its structure. The presence of the hydrazinyl and nitro groups would influence its polarity and hydrogen bonding capacity, which are key determinants of its drug-likeness.

A theoretical assessment would involve calculating these properties using various computational models and comparing them to the ranges observed for orally active drugs.

Table 1: Predicted Physicochemical Properties for Theoretical Drug-Likeness Assessment of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | ~245.22 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | Varies by prediction method | Likely within acceptable range |

| Hydrogen Bond Donors | 2 (from the hydrazinyl group) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 5 (2 from pyridazine, 2 from nitro, 1 from hydrazinyl) | Yes (≤ 10) |

Note: The LogP value is an estimation and can vary depending on the algorithm used for prediction.

Theoretical predictions of oral bioavailability are often derived from a combination of factors, including the compound's solubility, permeability, and metabolic stability. Computational models can predict the percentage of human oral absorption based on the physicochemical properties of the molecule. For this compound, its moderate molecular weight and the number of rotatable bonds would be considered in such predictions. The presence of polar groups like the hydrazinyl and nitro functionalities can impact its solubility and permeability across the intestinal membrane.

While specific predictive data for this compound is not available, its structural features suggest it would be a candidate for further in silico and subsequent in vitro evaluation of its oral bioavailability.

Potential Research Applications and Future Perspectives

Role as a Lead Compound for Further Chemical Biology Investigations

The "3-Hydrazinyl-6-(3-nitrophenyl)pyridazine" scaffold holds considerable promise as a lead compound for the exploration of complex biological processes. Lead compounds are starting points for drug discovery and development, and this particular molecule possesses several attributes that make it an attractive candidate for such a role. The pyridazine (B1198779) core is a known pharmacophore with a wide range of biological activities, including anticancer and antimicrobial effects. scholarsresearchlibrary.comnih.gov

The hydrazinyl moiety at the 3-position is a particularly reactive functional group. It can serve as a handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.govnih.gov This is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity and pharmacokinetic properties. researchgate.netresearchgate.net For instance, the hydrazinyl group can be readily converted into hydrazones, amides, or fused heterocyclic systems, each with distinct chemical and biological properties. nih.govnih.gov

Design and Development of Next-Generation Pyridazine-Based Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The structure of "this compound" makes it an excellent starting point for the design of next-generation pyridazine-based probes. The reactive hydrazinyl group can be used to attach various reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels.

For example, a fluorescently labeled derivative of "this compound" could be used to visualize its subcellular localization and interaction with specific cellular components. This would provide valuable insights into its mechanism of action. Similarly, a biotinylated version could be used for affinity purification of its protein targets, helping to identify the key molecular players it interacts with.

The development of photoaffinity probes from this scaffold would be particularly powerful. By incorporating a photolabile group, researchers can covalently crosslink the probe to its biological target upon photoirradiation. This allows for the unambiguous identification of the target protein, even in complex biological mixtures. The design of such probes would involve the strategic placement of the photoaffinity group, often on the phenyl ring or as a modification of the hydrazinyl moiety, to ensure that it does not disrupt the compound's binding to its target.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining increasing traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. researchgate.net Pyridazine derivatives have been explored as scaffolds for the development of multi-target directed ligands (MTDLs). nih.gov "this compound" represents a promising starting point for designing such MTDLs.

The inherent biological activity of the pyridazine core against various targets can be rationally combined with the functionalities introduced through the hydrazinyl and nitrophenyl groups. For instance, by modifying the substituents on the phenyl ring, it may be possible to introduce pharmacophores that target a second, distinct biological target. This could lead to the development of a single molecule that, for example, inhibits a key enzyme in a cancer cell while also blocking a signaling pathway that promotes cell proliferation.

The design of such MTDLs requires a deep understanding of the structure-activity relationships for each target and careful optimization of the linker connecting the different pharmacophoric elements. Computational modeling and in silico screening will be invaluable tools in this endeavor, allowing for the rational design and prioritization of candidate MTDLs for synthesis and biological evaluation.

Integration with Advanced Delivery Systems (Theoretical Approaches)

The effective delivery of a therapeutic agent to its site of action is a critical determinant of its efficacy. While direct experimental data on the integration of "this compound" with advanced delivery systems is not yet available, theoretical approaches suggest significant potential. The chemical structure of the compound offers several avenues for conjugation to various drug delivery platforms.

For instance, the hydrazinyl group could be used to link the molecule to polymers, nanoparticles, or liposomes. This could improve its solubility, stability, and pharmacokinetic profile. Encapsulation within a nanocarrier could also enable targeted delivery to specific tissues or cells, thereby enhancing its therapeutic index and reducing off-target effects.

Theoretical modeling can be employed to predict the compatibility and interaction of "this compound" with different delivery systems. Computational studies can help in designing linkers that are stable in circulation but are cleaved at the target site, releasing the active drug. These in silico approaches can guide the experimental design of drug delivery strategies for this compound and its derivatives, accelerating their translation into potential clinical applications.

Future Directions in Synthetic and Computational Studies

The full potential of "this compound" can only be realized through continued innovation in both its synthesis and computational analysis. Future synthetic efforts should focus on developing more efficient and versatile methods for its preparation and diversification. This includes exploring novel catalytic methods for the functionalization of the pyridazine ring and the development of combinatorial approaches to rapidly generate large libraries of derivatives for high-throughput screening. nih.gov

From a computational perspective, there is a need for more in-depth studies to understand the conformational preferences, electronic properties, and interaction profiles of this molecule and its derivatives. Molecular dynamics simulations can provide insights into its behavior in different biological environments, while quantum mechanical calculations can elucidate its reactivity and guide the design of new synthetic transformations. researchgate.net

Furthermore, the development of robust quantitative structure-activity relationship (QSAR) models will be crucial for predicting the biological activity of new derivatives and for prioritizing synthetic targets. The integration of computational and experimental approaches will be key to unlocking the full therapeutic and research potential of the "this compound" scaffold.

Conclusion

Summary of Key Academic Contributions and Insights

Academic inquiry into pyridazine (B1198779) derivatives has established them as a "privileged structure" in medicinal chemistry, meaning the pyridazine core is a recurring motif in biologically active compounds. drugbank.comresearchgate.net Research has demonstrated that the introduction of a hydrazinyl group at the 3-position of the pyridazine ring creates a versatile synthetic intermediate. This functional group is highly reactive and serves as a key building block for the synthesis of a wide array of fused heterocyclic systems and hydrazone derivatives. nih.govresearchgate.net

The presence of a substituted phenyl ring at the 6-position significantly influences the electronic properties and biological activity of the pyridazine scaffold. scispace.com Specifically, the nitrophenyl group, with its strong electron-withdrawing nature, can modulate the reactivity and pharmacological profile of the molecule. While direct studies on 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine are not extensively documented, the collective knowledge on related 3-hydrazinyl-6-arylpyridazines provides a solid foundation for understanding its chemical behavior and potential. The primary academic contribution, therefore, lies in the creation of a versatile chemical entity with latent potential for further chemical exploration and biological screening.

Broader Implications for Heterocyclic Chemistry and Biomedical Research